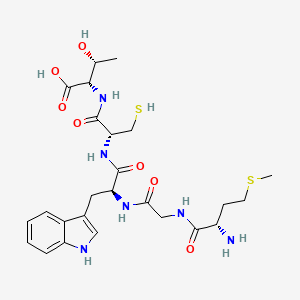
L-Threonine, L-methionylglycyl-L-tryptophyl-L-cysteinyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Threonine, L-methionylglycyl-L-tryptophyl-L-cysteinyl- is a complex peptide compound composed of the amino acids L-threonine, L-methionine, glycine, L-tryptophan, and L-cysteine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonine, L-methionylglycyl-L-tryptophyl-L-cysteinyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow further coupling.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA.
Industrial Production Methods
Industrial production of such peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, microbial fermentation can be used to produce individual amino acids like L-threonine and L-methionine, which are then chemically synthesized into the desired peptide.
Análisis De Reacciones Químicas
Types of Reactions
L-Threonine, L-methionylglycyl-L-tryptophyl-L-cysteinyl- can undergo various chemical reactions, including:
Oxidation: The sulfur-containing methionine and cysteine residues can be oxidized to form sulfoxides and sulfones.
Reduction: Disulfide bonds between cysteine residues can be reduced to thiols.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Methionine sulfoxide, cysteine sulfone.
Reduction: Free thiol groups from cysteine.
Substitution: Alkylated or acylated peptide derivatives.
Aplicaciones Científicas De Investigación
L-Threonine, L-methionylglycyl-L-tryptophyl-L-cysteinyl- has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and stability.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industrial: Used in the production of specialized enzymes and biocatalysts.
Mecanismo De Acción
The mechanism of action of L-Threonine, L-methionylglycyl-L-tryptophyl-L-cysteinyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can influence various biochemical pathways, including those involved in metabolism and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
- L-Threonine, L-methionylglycylglycyl-L-methionyl-L-asparaginyl-L-tryptophyl-L-arginyl-L-prolyl-L-isoleucyl-L-leucyl-L-threonyl-L-isoleucyl-L-isoleucyl-
- L-threo-4-methylsulfonylphenylserine
Uniqueness
L-Threonine, L-methionylglycyl-L-tryptophyl-L-cysteinyl- is unique due to its specific sequence and the presence of sulfur-containing amino acids, which can form disulfide bonds, adding to its structural stability and functional diversity.
This detailed article provides a comprehensive overview of L-Threonine, L-methionylglycyl-L-tryptophyl-L-cysteinyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
570414-45-8 |
|---|---|
Fórmula molecular |
C25H36N6O7S2 |
Peso molecular |
596.7 g/mol |
Nombre IUPAC |
(2S,3R)-2-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C25H36N6O7S2/c1-13(32)21(25(37)38)31-24(36)19(12-39)30-23(35)18(9-14-10-27-17-6-4-3-5-15(14)17)29-20(33)11-28-22(34)16(26)7-8-40-2/h3-6,10,13,16,18-19,21,27,32,39H,7-9,11-12,26H2,1-2H3,(H,28,34)(H,29,33)(H,30,35)(H,31,36)(H,37,38)/t13-,16+,18+,19+,21+/m1/s1 |
Clave InChI |
WWBPTRUSXLGJCE-OGVCVMLHSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)CNC(=O)[C@H](CCSC)N)O |
SMILES canónico |
CC(C(C(=O)O)NC(=O)C(CS)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)CNC(=O)C(CCSC)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Bis(methylsulfanyl)methylidene]acenaphthylen-1-one](/img/structure/B14219754.png)
![4-[2-(2-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]phenol](/img/structure/B14219759.png)

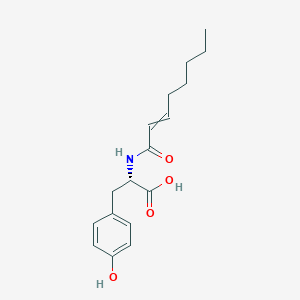
![N-(4-{[2-(3,5-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14219780.png)

![3-{[(5-Bromopyridin-3-yl)amino]methyl}phenol](/img/structure/B14219788.png)
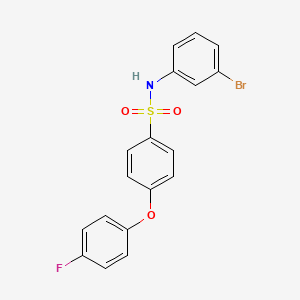
methyl}pyridine](/img/structure/B14219795.png)
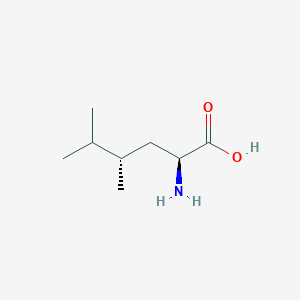
![[4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol](/img/structure/B14219799.png)

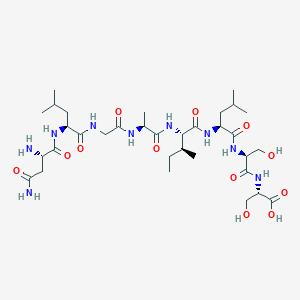
![2-[(2-{[3-(Cyanomethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14219816.png)
